molecular formula C7H4BrClN2 B6196497 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile CAS No. 2731006-41-8

6-bromo-3-chloro-5-methylpyridine-2-carbonitrile

Cat. No.: B6196497
CAS No.: 2731006-41-8
M. Wt: 231.5
InChI Key:
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Description

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and a nitrile group makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require a controlled environment to ensure selective halogenation at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes halogenation, nitrile formation, and purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action for compounds derived from 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and a nitrile group can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile involves the introduction of bromine, chlorine, and a cyano group onto a pyridine ring.", "Starting Materials": [ "2-methyl-5-chloropyridine", "sodium cyanide", "bromine", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 2-methyl-5-chloropyridine is reacted with sodium cyanide in the presence of sulfuric acid to form 2-methyl-5-cyanopyridine.", "Step 2: 2-methyl-5-cyanopyridine is then reacted with bromine in acetic acid to form 6-bromo-2-methyl-5-cyanopyridine.", "Step 3: 6-bromo-2-methyl-5-cyanopyridine is then reacted with chlorine in the presence of water to form 6-bromo-3-chloro-2-methyl-5-cyanopyridine.", "Step 4: Finally, 6-bromo-3-chloro-2-methyl-5-cyanopyridine is reacted with sodium cyanide in the presence of water to form 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile." ] }

CAS No.

2731006-41-8

Molecular Formula

C7H4BrClN2

Molecular Weight

231.5

Purity

95

Origin of Product

United States

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